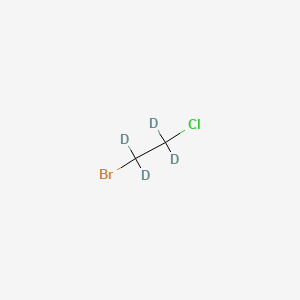

1-Bromo-2-chloroethane-d4

Overview

Description

1-Bromo-2-chloroethane-d4 (CAS: 1219795-52-4) is a deuterium-labeled analog of 1-bromo-2-chloroethane, where four hydrogen atoms are replaced with deuterium (D) at the 1,1,2,2-positions of the ethane backbone. Its molecular formula is C₂D₄BrCl, with a molecular weight of 147.43 g/mol . This isotopically labeled compound is critical in biochemical and pharmacological research, particularly in the synthesis of deuterated analogs of P-glycoprotein inhibitors, which are used to study drug resistance mechanisms . It is available in high purity (≥98 atom% D) and is classified as toxic, requiring careful handling .

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Bromo-2-chloroethane-d4 can be synthesized through the halogenation of deuterated ethane. The process typically involves the following steps:

Deuteration of Ethane: Ethane is treated with deuterium gas to replace hydrogen atoms with deuterium.

Halogenation: The deuterated ethane is then subjected to halogenation using bromine and chlorine under controlled conditions to produce this compound.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

Catalytic Deuteration: Using a catalyst to facilitate the deuteration of ethane.

Controlled Halogenation: Employing precise reaction conditions to ensure the selective halogenation of the deuterated ethane.

Chemical Reactions Analysis

Types of Reactions: 1-Bromo-2-chloroethane-d4 undergoes various chemical reactions, including:

Substitution Reactions: It can participate in nucleophilic substitution reactions where the bromine or chlorine atom is replaced by another nucleophile.

Elimination Reactions: Under basic conditions, it can undergo elimination to form alkenes.

Common Reagents and Conditions:

Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium iodide, and other nucleophiles. Conditions typically involve solvents like ethanol or acetone.

Elimination Reactions: Strong bases such as potassium tert-butoxide are used under elevated temperatures.

Major Products:

Substitution Products: Depending on the nucleophile, products can include 2

Biological Activity

1-Bromo-2-chloroethane-d4 (CAS No. 1219795-52-4) is a deuterated variant of 1-bromo-2-chloroethane, a compound known for its applications in organic synthesis and as a solvent. The biological activity of this compound has been studied in various contexts, particularly regarding its mutagenic properties and environmental impact.

- Molecular Formula : C2H4BrCl

- Molecular Weight : 143.41 g/mol

- Appearance : Clear, colorless to slightly yellow liquid

- Boiling Point : Approximately 107 °C

- Melting Point : −16.3 °C

- Solubility : Slightly soluble in water

Mutagenicity and Genotoxicity

This compound exhibits significant mutagenic activity. Research has demonstrated that it can induce mutations in various biological systems, including:

- Drosophila melanogaster : Studies have shown that exposure to 1-bromo-2-chloroethane leads to increased mutation rates in both germ cells and somatic tissues. This was assessed using genotoxicity indices which indicated a higher frequency of mutations compared to controls .

- In Vitro Studies : The compound has shown mutagenic effects in mammalian cell lines, suggesting potential risks for human health upon exposure. The mechanisms of action may involve DNA adduct formation, leading to errors during DNA replication .

Environmental Impact and Degradation

The environmental persistence and degradation pathways of this compound have also been studied:

- Biodegradation : Research indicates that this compound undergoes biotic and abiotic transformations in the environment. Multi-elemental isotope analysis has been employed to characterize these degradation processes, highlighting hydrolytic dehalogenation as a significant pathway .

- Volatilization Potential : Due to its high vapor pressure, 1-bromo-2-chloroethane is likely to volatilize from soil and water surfaces, contributing to atmospheric pollution. Its moderate solubility suggests it can leach into groundwater systems .

Case Study 1: Genotoxic Effects in Drosophila

A study conducted on Drosophila melanogaster assessed the genetic activity profiles of structurally related dihaloalkanes, including 1-bromo-2-chloroethane. The findings indicated that exposure led to significant increases in mutation rates, particularly affecting male germ cells. The study utilized various concentrations of the compound and observed dose-dependent responses .

Case Study 2: Environmental Fate Analysis

In an environmental science study, multi-elemental C-Br-Cl isotope analysis was utilized to investigate the degradation pathways of 1-bromo-2-chloroethane in microcosm experiments. The results demonstrated that both abiotic factors (such as hydrolysis) and biotic factors (microbial degradation) played crucial roles in the compound's environmental fate, with implications for its persistence as a pollutant .

Summary of Findings

The biological activity of this compound reveals significant mutagenic potential alongside environmental concerns regarding its persistence and degradation pathways. Key findings include:

| Property | Value/Observation |

|---|---|

| Mutagenicity | Induces mutations in Drosophila melanogaster |

| Environmental Persistence | High vapor pressure; potential for volatilization |

| Biodegradation Pathways | Hydrolytic dehalogenation; microbial degradation |

| Genotoxicity Index | Increased mutation rates observed |

Scientific Research Applications

Chemical Properties and Structure

1-Bromo-2-chloroethane-d4 (C₂H₄BrCl-d₄) is characterized by the presence of both bromine and chlorine atoms attached to adjacent carbon atoms in an ethane backbone. The incorporation of deuterium (d₄) allows for enhanced tracking and analysis in chemical reactions due to its distinct isotopic properties. This compound exhibits increased reactivity in nucleophilic substitution reactions owing to the electron-withdrawing nature of the halogen atoms attached to the carbon framework .

Intermediate in Organic Synthesis

One of the primary applications of this compound is as an intermediate in the synthesis of complex organic compounds. Its bifunctional nature allows for versatile transformations, including:

- Halogenation Reactions : The compound is used to introduce halogen atoms into various molecular frameworks, which is crucial for modifying biological activity in pharmaceuticals and agrochemicals .

- Synthesis of Heterocycles : It plays a vital role in forming heterocyclic compounds, which are essential building blocks for many drugs. A notable study demonstrated its effectiveness in synthesizing spirocyclopropane derivatives from homophthalimides using base-induced alkylation .

Alkylating Agent

This compound serves as an alkylating agent in various reactions, particularly those involving nucleophiles. Its use has been documented in:

- Mechanistic Studies : It is utilized in laboratory experiments to elucidate reaction mechanisms involving nucleophilic substitution and elimination processes .

- Regioselective Synthesis : The compound has been employed in regio- and diastereoselective synthesis, such as the formation of 2-alkylidenetetrahydrofurans, showcasing its utility in fine chemical synthesis .

Environmental and Analytical Chemistry

The deuterated form allows researchers to conduct isotope labeling studies, which are invaluable for understanding reaction pathways and mechanisms. For instance:

- Isotope Effect Studies : Research has shown that kinetic isotope effects can provide insights into the mechanisms of unimolecular reactions involving halogenated compounds .

- Environmental Monitoring : The compound's isotopic labeling aids in tracing biotic and abiotic transformations in environmental studies, helping to assess its degradation pathways .

Industrial Applications

On an industrial scale, this compound finds applications in:

- Polymer Production : It is used to modify polymer properties through halogenation, enhancing attributes such as fire resistance and chemical stability .

- Specialty Chemicals : The compound serves as a precursor for various specialty chemicals, contributing to the development of high-performance materials.

Table 1: Key Applications of this compound

While this compound has valuable applications, it also poses health risks. It is classified as toxic by ingestion, inhalation, and skin absorption. Symptoms of exposure may include nausea, dizziness, and irritation of mucous membranes . Therefore, appropriate safety protocols must be followed during handling.

Q & A

Basic Questions

Q. What synthetic routes are used to prepare 1-Bromo-2-chloroethane-d4, and how is isotopic purity ensured?

- Method : Deuterium incorporation is achieved via D₂O exchange or deuteration of precursors like ethylene-d4. Subsequent bromination and chlorination steps are performed under anhydrous conditions. Isotopic purity (98 atom% D) is verified using ¹H NMR (absence of proton signals at δ 1.5–2.0 ppm) and high-resolution mass spectrometry (HRMS) to confirm molecular ion peaks (e.g., m/z 147.43 for C₂D₄BrCl) .

Q. How can the structural integrity of this compound be validated experimentally?

- Method : Combine FT-IR spectroscopy (C-Br and C-Cl stretches at ~600–800 cm⁻¹) with ¹³C NMR to confirm carbon-deuterium bonding. Compare retention times in GC-MS against non-deuterated analogs (e.g., 1-bromo-2-chloroethane, CAS 107-04-0) to rule out contamination .

Q. What are the recommended storage conditions to maintain isotopic stability?

- Guidelines : Store at 0–6°C under inert gas (N₂/Ar) to prevent isotopic exchange with ambient moisture. Stability is monitored via periodic NMR analysis over 6–12 months .

Advanced Research Questions

Q. How does deuteration affect the kinetic isotope effect (KIE) in SN2 reactions involving this compound?

- Analysis : Deuteration at β-positions (C₂D₄) introduces a primary KIE (k₁₀/k₄ ≈ 1.5–2.0), slowing nucleophilic substitution due to increased bond strength (C-D vs. C-H). Compare rate constants (k) using HPLC-MS to track deuterated vs. non-deuterated product ratios under identical conditions .

Q. What challenges arise when using this compound in cross-coupling reactions (e.g., Suzuki-Miyaura)?

- Experimental Design : Deuterium may alter steric/electronic effects in transition-metal catalysis. Optimize conditions (e.g., Pd catalysts, ligand choice) and monitor deuterium retention in products via GC-MS or ²H NMR . Note potential isotopic scrambling at elevated temperatures (>80°C) .

Q. How can isotopic labeling in this compound improve mechanistic studies of β-elimination reactions?

- Method : Use deuterium tracing to distinguish between E2 and E1 mechanisms. For E2, β-deuterium isotope effects (C-D cleavage) reduce reaction rates (k₁₀/k₄ > 1), whereas E1 mechanisms show minimal KIE. Validate via kinetic profiling and isotopic product analysis .

Q. Contradictions and Resolutions

- Boiling Point Discrepancy : Non-deuterated 1-bromo-2-chloroethane is reported with a boiling point of 107°C vs. 106–107°C . Resolution: Variability arises from measurement techniques (e.g., atmospheric pressure calibration). Use controlled conditions (e.g., reduced pressure) for precise comparisons .

Q. Key Safety and Handling Considerations

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Parent Compound: 1-Bromo-2-Chloroethane

Molecular Formula : C₂H₄BrCl

Molecular Weight : 143.41 g/mol

CAS : 107-04-0

Physical Properties :

Key Differences :

- The non-deuterated parent compound has a lower molecular weight and distinct physical properties (e.g., boiling point ~107°C vs. unlisted for deuterated form).

- Unlike the deuterated version, it lacks isotopic labeling, limiting its use in tracer studies .

Halogenated Ethane Derivatives

2-Bromo-1,1-Dichloroethane

Molecular Formula : C₂H₃BrCl₂

Molecular Weight : 177.85 g/mol

CAS : 683-53-4

Structure : Features two chlorine atoms on the same carbon and a bromine on the adjacent carbon.

Applications :

Comparison :

- Higher molecular weight and more chlorine substituents than 1-bromo-2-chloroethane-d4.

- Structural differences lead to distinct reactivity patterns, such as enhanced electrophilicity at the dichlorinated carbon .

1-Bromo-1,1-Dichlorotrifluoroethane

Molecular Formula : C₂BrCl₂F₃

Molecular Weight : 231.83 g/mol

CAS : 354-50-7

Applications :

Comparison :

- Incorporates fluorine atoms, increasing molecular weight and altering physicochemical properties (e.g., lower boiling point due to fluorine’s electronegativity) .

Deuterated Analogues

1-Bromo-3-Chloropropane-d6

Molecular Formula : C₃D₆BrCl

Molecular Weight : 163.47 g/mol

CAS : 1173018-46-6

Applications :

Comparison :

- Longer carbon chain and additional deuterium substitution (six D atoms) compared to this compound.

- Suitable for probing reaction mechanisms in longer-chain substrates .

Halogenated Benzene Derivatives

1-Bromo-2-Chloro-4-Fluorobenzene

Molecular Formula : C₆H₃BrClF

Molecular Weight : 209.44 g/mol

CAS : 110407-59-5

Applications :

Comparison :

- Aromatic structure with multiple halogen substituents, leading to higher molecular weight and distinct reactivity (e.g., electrophilic aromatic substitution).

- Classified as hazardous (Category 4-3-III in Japan) due to toxicity, unlike the deuterated ethane derivative .

1-Bromo-3-Chloro-5-Fluorobenzene-d3

Molecular Formula : C₆D₃BrClF

Molecular Weight : 212.46 g/mol

CAS : 1219805-00-1

Applications :

Comparison :

- Combines deuterium labeling with aromatic halogenation, enabling precise tracking in complex matrices .

Data Tables

Table 1: Molecular and Physical Properties

Table 2: Isotopic and Hazard Profiles

Properties

IUPAC Name |

1-bromo-2-chloro-1,1,2,2-tetradeuterioethane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H4BrCl/c3-1-2-4/h1-2H2/i1D2,2D2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IBYHHJPAARCAIE-LNLMKGTHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CBr)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])(C([2H])([2H])Br)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H4BrCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601300702 | |

| Record name | 1-Bromo-2-chloroethane-1,1,2,2-d4 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601300702 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

147.43 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1219795-52-4 | |

| Record name | 1-Bromo-2-chloroethane-1,1,2,2-d4 | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1219795-52-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Bromo-2-chloroethane-1,1,2,2-d4 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601300702 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.